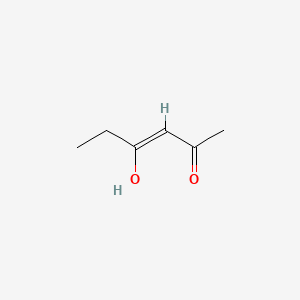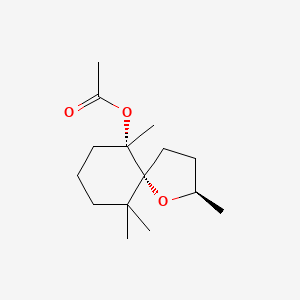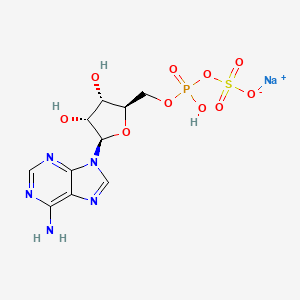
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde is an organic compound characterized by its unique dioxane ring structure. This compound is notable for its stereochemistry, with specific configurations at the 4th and 6th positions, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde typically involves the formation of the dioxane ring followed by the introduction of the aldehyde group. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic conditions to form the dioxane ring. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: (4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carboxylic acid.
Reduction: (4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-methanol.
Substitution: Various substituted dioxane derivatives depending on the reagents used.
科学研究应用
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity.
相似化合物的比较
Similar Compounds
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde is unique due to its specific stereochemistry and the presence of the reactive aldehyde group. This combination makes it a versatile compound for various chemical reactions and applications in research and industry.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
(4S,6R)-2,2,6-trimethyl-1,3-dioxane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-6-4-7(5-9)11-8(2,3)10-6/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI 键 |
UXJGJNKNFJHFEO-RQJHMYQMSA-N |
手性 SMILES |
C[C@@H]1C[C@H](OC(O1)(C)C)C=O |
规范 SMILES |
CC1CC(OC(O1)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



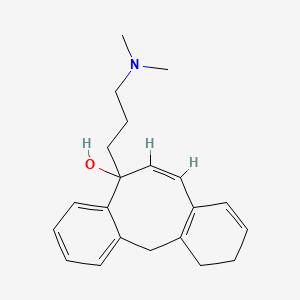

![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
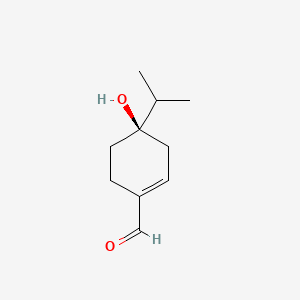

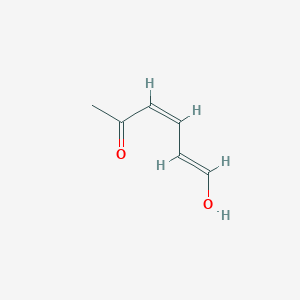
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
